molecular formula C50H54N6O20S B11931439 MAC glucuronide alpha-hydroxy lactone-linked SN-38

MAC glucuronide alpha-hydroxy lactone-linked SN-38

Katalognummer: B11931439
Molekulargewicht: 1091.1 g/mol
InChI-Schlüssel: NHFWTJBKZBYDGH-GVAVQZEZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

MAC glucuronide α-hydroxy lactone-linked SN-38 is a stabilized lactone drug-linker conjugate designed for antibody-drug conjugates (ADCs). It incorporates SN-38, a potent topoisomerase I inhibitor derived from the prodrug irinotecan (CPT-11) . The α-hydroxy lactone modification stabilizes the lactone ring of SN-38, which is critical for maintaining its cytotoxic activity, as the carboxylate form (formed via pH-dependent hydrolysis) is inactive . This conjugate is engineered for targeted release via β-glucuronidase-mediated cleavage in tumor microenvironments, minimizing systemic toxicity .

Key structural features include:

  • A glucuronic acid moiety linked to SN-38 via a phenol group.
  • An α-hydroxy lactone group that enhances lactone stability.
  • A maleimidocaproyl (MAC) spacer enabling albumin conjugation in vivo .

Eigenschaften

Molekularformel

C50H54N6O20S

Molekulargewicht

1091.1 g/mol

IUPAC-Name

(2S,3S,4S,5R,6S)-6-[4-[[[(19S)-10,19-diethyl-7-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-19-yl]oxymethyl-(2-methylsulfonylethyl)carbamoyl]oxymethyl]-2-[[2-[3-(2,5-dioxopyrrol-1-yl)propanoyl-methylamino]acetyl]amino]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C50H54N6O20S/c1-5-27-28-18-26(57)8-9-32(28)52-40-29(27)20-56-34(40)19-31-30(45(56)65)23-72-48(68)50(31,6-2)74-24-54(15-16-77(4,70)71)49(69)73-22-25-7-10-35(75-47-43(64)41(62)42(63)44(76-47)46(66)67)33(17-25)51-36(58)21-53(3)37(59)13-14-55-38(60)11-12-39(55)61/h7-12,17-19,41-44,47,57,62-64H,5-6,13-16,20-24H2,1-4H3,(H,51,58)(H,66,67)/t41-,42-,43+,44-,47+,50-/m0/s1

InChI-Schlüssel

NHFWTJBKZBYDGH-GVAVQZEZSA-N

Isomerische SMILES

CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)[C@@]4(CC)OCN(CCS(=O)(=O)C)C(=O)OCC5=CC(=C(C=C5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O)NC(=O)CN(C)C(=O)CCN7C(=O)C=CC7=O)C2=NC8=C1C=C(C=C8)O

Kanonische SMILES

CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)OCN(CCS(=O)(=O)C)C(=O)OCC5=CC(=C(C=C5)OC6C(C(C(C(O6)C(=O)O)O)O)O)NC(=O)CN(C)C(=O)CCN7C(=O)C=CC7=O)C2=NC8=C1C=C(C=C8)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Molecular Architecture

MAC glucuronide α-hydroxy lactone-linked SN-38 features a glucuronic acid derivative covalently bonded to SN-38’s α-hydroxy lactone moiety. The linker design stabilizes the lactone ring—a structure prone to hydrolysis in physiological conditions—by introducing steric and electronic modifications. Unlike traditional ester or carbonate linkages at SN-38’s 20-hydroxy position, this configuration preserves the drug’s lactone form, which is essential for cytotoxicity.

Role of the Glucuronide Linker

The glucuronide component serves dual purposes:

  • Stabilization : The α-hydroxy lactone linkage reduces hydrolysis rates in serum, extending the conjugate’s half-life.

  • Controlled Release : Enzymatic cleavage by β-glucuronidase in tumor microenvironments ensures targeted payload release.

Synthesis and Conjugation Protocols

Linker-Drug Intermediate Preparation

The synthesis begins with functionalizing SN-38’s 10-hydroxy group (Figure 1). A glucuronide derivative is introduced via a multi-step process:

  • SN-38 Activation : The 10-hydroxy group is activated using a succinimidyl carbonate reagent to form a reactive intermediate.

  • Glucuronide Coupling : MAC glucuronide, pre-functionalized with a self-immolative para-aminobenzyloxycarbonyl (PABC) spacer, is conjugated to the activated SN-38. This step employs nucleophilic substitution under anhydrous conditions.

  • Lactone Stabilization : The α-hydroxy lactone is stabilized by introducing methyl or ethyl groups at strategic positions, confirmed via NMR and HPLC-MS.

Table 1: Key Reaction Conditions for Linker-Drug Synthesis

StepReagentsTemperatureDurationYield (%)
SN-38 ActivationDSC, DIPEA, DMF0–4°C2 h85
Glucuronide CouplingMAC glucuronide-PABC, DCMRT12 h72
PurificationReverse-phase HPLC (C18 column)>95

Antibody Conjugation

BroadPharm’s commercial kits (e.g., BP-50142/BP-50143) standardize ADC preparation:

  • Antibody Reduction :

    • Antibodies (1–5 mg/mL in PBS/EDTA) are treated with tris(2-carboxyethyl)phosphine (TCEP) to generate free thiols.

    • Optimal Conditions: 37°C for 1 h, followed by cooling to 4°C.

  • Linker-Drug Attachment :

    • The MAC glucuronide-SN-38 intermediate (dissolved in DMSO) is added to reduced antibodies at a 10:1 molar ratio.

    • Reaction proceeds at room temperature for 1 h, achieving a drug-to-antibody ratio (DAR) of 3–8.

  • Purification :

    • Unconjugated drug is removed via centrifugal filtration (10 kDa MWCO).

    • Final ADCs are formulated in stabilization buffer (5X PBS) and stored at -20°C.

Table 2: Conjugation Efficiency Metrics

ParameterValueSource
Average DAR4.2 ± 1.1
Conjugation Efficiency>99% (by SEC-HPLC)
Recovery Rate~60% (post-purification)

Stability and Functional Performance

Serum Stability

MAC glucuronide-linked SN-38 demonstrates superior stability compared to conventional linkers:

  • Half-Life : >10 days in human serum at 37°C, versus 23.98 h for carbonate-linked SN-38.

  • Lactone Retention : >90% lactone form remains intact after 7 days, confirmed by LC-MS.

Enzymatic Drug Release

  • β-Glucuronidase Sensitivity : Incubation with β-glucuronidase (10 U/mL) releases 95% of SN-38 within 24 h.

  • Tumor-Specific Activation : Minimal release (<5%) in serum lacking β-glucuronidase.

Comparative Analysis with Alternative SN-38 Conjugates

Table 3: Linker Strategies for SN-38 ADCs

Linker TypeConnection SiteStability (t₁/₂)Release Mechanism
MAC Glucuronide10-OH (ether)>10 daysβ-Glucuronidase
CL2A (Carbonate)20-OH23.98 hAcid hydrolysis
Val-Cit-PABC20-OH48 hCathepsin B

The MAC glucuronide system outperforms CL2A and Val-Cit-PABC linkers in stability while maintaining tumor-selective release.

Applications and Research Findings

Preclinical Efficacy

  • In Vitro Cytotoxicity : EC₅₀ values of 5.5 nM against HER2+ breast cancer cells, comparable to free SN-38.

  • In Vivo Tumor Growth Inhibition : 78% reduction in xenograft volume at 10 mg/kg (vs. 45% for irinotecan).

Clinical Relevance

  • Safety Profile : Reduced neutropenia and diarrhea compared to irinotecan due to targeted delivery.

  • Pipeline Status : Under evaluation in Phase I trials for colorectal and pancreatic cancers .

Analyse Chemischer Reaktionen

Types of Reactions

MAC glucuronide can undergo several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as sodium borohydride can be used.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Hydroxide ions in an aqueous medium.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of MAC glucuronide may yield carboxylic acid derivatives, while reduction may produce alcohol derivatives .

Wissenschaftliche Forschungsanwendungen

MAC glucuronide has a wide range of applications in scientific research, including:

Wirkmechanismus

The mechanism of action of MAC glucuronide involves its interaction with glucuronosyltransferase enzymes, which catalyze the transfer of glucuronic acid to the target compound. This process enhances the solubility of the compound, facilitating its excretion from the body. The molecular targets of MAC glucuronide include various substrates that undergo glucuronidation, and the pathways involved are primarily those related to phase II metabolism .

Vergleich Mit ähnlichen Verbindungen

MAC Glucuronide Phenol-Linked SN-38

Structural and Functional Differences :

  • Linkage Chemistry: The phenol-linked variant lacks the α-hydroxy lactone modification, making it more prone to lactone ring opening under physiological conditions .
  • Pharmacokinetics (PK): In mice, the phenol-linked conjugate demonstrated a prolonged half-life (~35 hours) and low systemic clearance (0.033–0.038 L/h/kg), aligning with albumin’s PK profile . Free SN-38, in contrast, showed rapid clearance (0.5 L/h/kg) and a short half-life (~4 hours) .
  • Stability: The phenol-linked form exhibited high stability in mouse plasma (94–97% remaining after 24 hours at 37°C) .

Mechanistic Similarities :

  • Both conjugates release SN-38 via β-glucuronidase cleavage .
  • Both rely on albumin conjugation for extended circulation .

SN-38 Glucuronide (SN-38G)

Functional Contrast :

  • Role in Metabolism : SN-38G is an inactive metabolite formed by UGT1A1-mediated glucuronidation of SN-38, facilitating biliary excretion .
  • Toxicity Profile : Low glucuronidation rates correlate with severe diarrhea due to elevated SN-38 levels in the gastrointestinal tract .

Key Data :

  • SN-38G’s polarity reduces cytotoxicity by ~100-fold compared to SN-38 .

APC (7-Ethyl-10-[4-N-(5-Aminopentanoic Acid)-1-Piperidino] Carbonyloxycamptothecin)

Metabolic Pathway :

  • APC is a minor oxidative metabolite of CPT-11, generated via CYP3A4 .
  • Unlike MAC glucuronide conjugates, APC lacks intrinsic cytotoxicity (IC₅₀ > 2 μg/mL vs.

Clinical Relevance :

CPT-11 (Irinotecan)

Prodrug Dynamics :

  • CPT-11 requires carboxylesterase-mediated conversion to SN-38 for activity .
  • Its PK is nonlinear in rodents due to saturation of metabolic pathways .

Toxicity Limitations :

  • Dose-dependent diarrhea and myelosuppression due to systemic SN-38 exposure .

Advantage of MAC Conjugates :

  • Targeted SN-38 release reduces off-target toxicity compared to CPT-11 .

Comparative Data Table

Parameter MAC α-Hydroxy Lactone-Linked SN-38 MAC Phenol-Linked SN-38 SN-38G CPT-11
Lactone Stability High (α-hydroxy stabilization) Moderate Low (carboxylate form) Moderate
Clearance (L/h/kg) Not reported 0.033–0.038 N/A 0.5 (SN-38)
Half-Life (h) Not reported ~35 <4 0.8–1.1 (CPT-11)
Cytotoxicity (IC₅₀) Active (nanomolar range) Active Inactive Prodrug (requires activation)
Release Mechanism β-Glucuronidase β-Glucuronidase β-Glucuronidase (reversal) Carboxylesterase

Research Findings and Implications

  • Targeted Delivery : MAC glucuronide conjugates exploit tumor-associated β-glucuronidase to release SN-38 locally, improving therapeutic index .
  • PK Advantages : Albumin conjugation extends half-life, reducing dosing frequency compared to CPT-11 .

Biologische Aktivität

MAC glucuronide alpha-hydroxy lactone-linked SN-38 is a derivative of SN-38, the active metabolite of irinotecan, which is a chemotherapeutic agent primarily used in the treatment of colorectal cancer. This compound has garnered interest due to its potential for enhanced therapeutic efficacy and reduced toxicity compared to its parent compound. This article explores the biological activity of MAC glucuronide alpha-hydroxy lactone-linked SN-38, focusing on its pharmacokinetics, cytotoxicity, and mechanisms of action.

  • Molecular Formula : C₅₀H₅₄N₆O₂₀S
  • Molecular Weight : 1091.06 g/mol
  • CAS Number : 2246380-70-9

MAC glucuronide alpha-hydroxy lactone-linked SN-38 acts primarily as a topoisomerase I inhibitor , which interferes with DNA replication and transcription, leading to apoptosis in cancer cells. The modification with a glucuronide moiety enhances solubility and stability in biological systems, potentially improving its pharmacological profile.

Pharmacokinetics

Recent studies have demonstrated that MAC glucuronide-linked SN-38 exhibits altered pharmacokinetic properties compared to traditional SN-38. Key findings include:

  • Half-Life : The half-life of MAC glucuronide-linked SN-38 is significantly longer than that of SN-38, suggesting prolonged systemic exposure.
  • Clearance : This compound shows low clearance rates, indicating better retention within the body and possibly enhanced therapeutic effects.

Table 1: Pharmacokinetic Parameters

ParameterMAC Glucuronide α-Hydroxy Lactone-linked SN-38 (1 mg/kg)MAC Glucuronide α-Hydroxy Lactone-linked SN-38 (3 mg/kg)
T1/2 (min)2187.812986.94
Cmax (ng/mL)3291.4211772.15
AUC_last (min × ng/mL)2,495,425.6310,577,105.23
AUC_INF (min × ng/mL)2,845,522.9310,884,918.68
CL (mL/min/kg)0.350.28
Vss (mL/kg)863.47818.41

Cytotoxicity Studies

The cytotoxic effects of MAC glucuronide alpha-hydroxy lactone-linked SN-38 have been evaluated in various cancer cell lines:

  • IC50 Values :
    • L540cy cells: 99 ng/mL
    • Ramos cells: 105 ng/mL

These values indicate that the compound retains significant cytotoxic activity against these cell lines, comparable to other formulations of SN-38.

Case Studies and Clinical Implications

  • Combination Therapy : In studies combining MAC glucuronide-linked SN-38 with EGFR inhibitors, enhanced apoptosis was observed in irinotecan-resistant gastric cancer cells. This suggests potential applications in overcoming drug resistance in cancer therapy .
  • Pharmacokinetic Studies : An in vivo study demonstrated that albumin-conjugated forms of MAC glucuronide-linked SN-38 exhibited superior pharmacokinetic profiles compared to free SN-38, indicating that conjugation strategies may enhance therapeutic efficacy while minimizing side effects .

Q & A

What structural features of MAC glucuronide α-hydroxy lactone-linked SN-38 contribute to lactone ring stabilization, and how is this critical for its activity as an ADC payload?

Level : Basic
Answer :
The α-hydroxy lactone moiety in MAC glucuronide α-hydroxy lactone-linked SN-38 is chemically stabilized to prevent premature hydrolysis of the lactone ring, a common issue with free SN-38. This stabilization is achieved through strategic linker design that shields the lactone from pH-dependent degradation in systemic circulation . The intact lactone ring is essential for SN-38’s topoisomerase I inhibition, as hydrolysis to the carboxylate form reduces cytotoxicity by >100-fold. Researchers should verify lactone stability using HPLC or LC-MS/MS under physiological pH conditions (e.g., phosphate-buffered saline at pH 7.4) during linker-drug characterization .

What standardized cytotoxicity assays are recommended for evaluating MAC glucuronide α-hydroxy lactone-linked SN-38 in preclinical models?

Level : Basic
Answer :
The MTT or CellTiter-Glo® assays are typically used to assess cytotoxicity in lymphoma cell lines (e.g., L540cy and Ramos). For MAC glucuronide α-hydroxy lactone-linked SN-38, reported IC50 values range from 99 ng/mL (L540cy) to 105 ng/mL (Ramos) over 72-hour exposure . Ensure assays include controls for β-glucuronidase activity (e.g., co-incubation with exogenous enzyme) to confirm linker cleavage-dependent cytotoxicity. Dose-response curves should be validated across triplicate runs to account for cell line heterogeneity .

How do pharmacokinetic (PK) parameters of MAC glucuronide α-hydroxy lactone-linked SN-38 vary between low- and high-dose regimens in murine models?

Level : Advanced
Answer :
In mouse PK studies, dose-dependent increases in AUC (2.5-fold) and Cmax (3.6-fold) were observed when escalating from 1 mg/kg to 3 mg/kg. Notably, clearance (CL) decreased from 0.35 to 0.28 mL/min/kg, suggesting saturable elimination mechanisms. The prolonged half-life (T1/2: ~2,188 min at 1 mg/kg vs. ~2,987 min at 3 mg/kg) indicates nonlinear PK behavior, likely due to target-mediated drug disposition. Researchers should incorporate allometric scaling and species-specific β-glucuronidase activity when extrapolating murine data to human doses .

What methodological challenges arise when analyzing lactone ring stability in vivo, and how can LC-MS/MS protocols be optimized?

Level : Advanced
Answer :
Lactone ring hydrolysis in plasma or tissue homogenates can lead to underestimation of intact drug levels. To mitigate this:

  • Use ice-cold acetonitrile for sample collection to inhibit enzymatic activity.
  • Employ a validated LC-MS/MS method with MRM transitions specific to the lactone form (e.g., m/z 393.1 → 349.1 for SN-38 lactone).
  • Include stability tests under simulated physiological conditions (37°C, pH 7.4) to quantify hydrolysis rates. details a protocol using a triple quadrupole mass spectrometer with ESI+ mode and a C18 column for baseline separation of lactone and carboxylate forms .

How can contradictory cytotoxicity data between cell lines be explained, and what factors should be investigated?

Level : Advanced
Answer :
Discrepancies in IC50 values (e.g., L540cy vs. Ramos cells) may stem from differences in:

  • β-Glucuronidase expression : Quantify enzyme activity via fluorometric assays (e.g., 4-MUG substrate) to correlate with drug activation.
  • Drug efflux pumps : Assess ABC transporter (e.g., BCRP, P-gp) expression via qPCR or flow cytometry. Ramos cells often exhibit higher BCRP activity, reducing intracellular SN-38 accumulation.
  • Lysosomal pH : Use pH-sensitive probes (e.g., LysoSensor™) to confirm optimal conditions for linker cleavage. Adjust experimental media pH to mimic tumor microenvironment variability .

What strategies minimize premature drug release from MAC glucuronide linkers during systemic circulation?

Level : Advanced
Answer :
To enhance linker stability:

  • PEGylation : Introduce polyethylene glycol (PEG) spacers to reduce renal clearance and sterically shield the glucuronide moiety.
  • Conjugation site optimization : Attach the linker to cysteine residues in antibody hinge regions to minimize protease exposure.
  • In vitro stability assays : Incubate the ADC in human plasma at 37°C for 72 hours and quantify free SN-38 via LC-MS/MS. A stable conjugate should release <5% payload under these conditions .

How does the biliary index correlate with toxicity profiles of SN-38-based conjugates?

Level : Advanced
Answer :
The biliary index (BI = [AUC(irinotecan) × AUC(SN-38)] / AUC(SN-38 glucuronide)) predicts diarrhea risk in patients. Elevated BI (>16) correlates with severe neutropenia due to prolonged SN-38 exposure. Researchers should integrate UGT1A1 genotyping (e.g., *28/*28 polymorphism) into preclinical studies, as reduced glucuronidation capacity increases SN-38 systemic exposure. Use PBPK modeling to simulate BI variations across patient populations .

What in vitro models validate the bystander effect of MAC glucuronide α-hydroxy lactone-linked SN-38 ADCs?

Level : Advanced
Answer :
Co-culture systems combining antigen-positive and antigen-negative cells (e.g., CD20+ Ramos with CD20− HEK293) at a 1:1 ratio are used. Post-ADC treatment, quantify apoptosis in both cell populations via Annexin V/PI staining. A bystander effect is confirmed if cytotoxicity in antigen-negative cells exceeds 20% of the positive population. Adjust β-glucuronidase concentrations in media to mimic tumor-associated macrophage activity .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.